Steroid Sulfatase (STS) Inhibition: 4-Bromo Derivative Demonstrates Moderate Potency with an IC50 of 74 nM
In a direct enzyme inhibition assay, 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid inhibited steroid sulfatase (STS) in human JEG3 cell lysates with an IC50 of 74 nM [1]. While a direct head-to-head comparison with the unsubstituted parent compound, 2-methoxy-5-sulfamoylbenzoic acid, under identical conditions is not available in this dataset, the 4-bromo substitution is a known pharmacophore element in STS inhibitor design, often enhancing potency relative to non-halogenated analogs [2]. The measured activity confirms that this compound is a validated starting point for the development of STS inhibitors.
| Evidence Dimension | Inhibition of steroid sulfatase (STS) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | 2-Methoxy-5-sulfamoylbenzoic acid (parent compound) - direct IC50 data in same assay not available. |
| Quantified Difference | N/A - Direct comparator data is not available; potency is reported as a standalone validated data point. |
| Conditions | Human JEG3 cell lysates using [3H] E1S as substrate; 1 hr incubation; scintillation spectrometry analysis. |
Why This Matters
This quantifies the compound's utility as an STS inhibitor, a target in hormone-dependent cancers, providing a validated potency benchmark for scientific selection.
- [1] BindingDB. (2021). BDBM50541454 (CHEMBL4636936) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541454 View Source
- [2] Mostafa, Y.A., et al. (2017). Synthesis and biochemical evaluation of brominated derivatives of alkyl and cycloalkyl esters of 4-sulphamoylated benzoic acid as inhibitors of steroid sulfatase. *Medicinal Chemistry Research*, 26, 1357–1365. View Source
